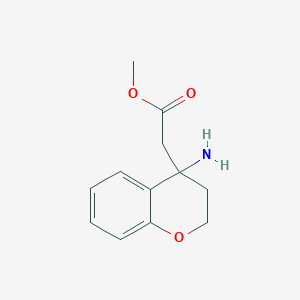

methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate

説明

特性

IUPAC Name |

methyl 2-(4-amino-2,3-dihydrochromen-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-11(14)8-12(13)6-7-16-10-5-3-2-4-9(10)12/h2-5H,6-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOTVCQTIYFNIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCOC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-3,4-dihydro-2H-1-benzopyran with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

Oxidation: Methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.

Substitution: Nucleophilic substitution reactions can be performed on the ester group to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

- Oxidized derivatives (quinones)

- Reduced derivatives (dihydro compounds)

- Substituted esters with various functional groups

科学的研究の応用

Chemistry

Methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

Biology

The compound has been investigated for its potential as a bioactive agent with antimicrobial and anticancer properties. Research indicates that it may interact with various biological targets through mechanisms such as enzyme inhibition and receptor modulation.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic effects against various diseases. Notably, it has shown promise in enhancing serotonin receptor activity, particularly the serotonin 5-HT1A receptor, which is implicated in anxiety and depression treatments .

Case Study: Neuropharmacological Effects

Research has demonstrated that derivatives of benzopyran can exhibit anxiolytic effects. Specifically, methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate has been shown to enhance serotonin receptor activity, contributing to its potential use in treating anxiety disorders .

Industry

The compound is utilized in developing new materials and chemical processes. Its ability to undergo various chemical reactions makes it valuable for industrial applications where specific functional groups are required.

Methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate exhibits several biological activities:

Anti-inflammatory Effects : Studies indicate significant anti-inflammatory properties mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Antimicrobial Activity : The compound has demonstrated effectiveness against various pathogens by disrupting microbial cell membranes and interfering with essential metabolic processes .

作用機序

The mechanism of action of methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate involves its interaction with specific molecular targets in biological systems. It may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

類似化合物との比較

Ethyl 2-(4-Hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetate

Structural Differences :

- Ester Group : The ethyl ester in this analog (vs. methyl in the target compound) may reduce hydrolysis susceptibility due to increased steric hindrance.

- Substituent: A hydroxyl group at the 4-position (vs. amino in the target) alters hydrogen-bonding capacity and acidity.

Implications :

Pyrano[4,3-b]pyran Derivatives (Compounds 8b and 8c)

Key Features :

- 8b : 4-Methoxybenzoyl substituent; synthesized in 50% yield with a melting point of 125°C.

- 8c : 3,4-Dichlorobenzoyl substituent; higher melting point (178°C) and yield (53%), attributed to electron-withdrawing Cl groups enhancing crystallinity.

Comparison with Target Compound :

- The absence of a fused pyran ring in the target compound reduces steric complexity.

- The amino group in the target may offer nucleophilic reactivity absent in 8b/8c, enabling diverse functionalization .

Functionalized Pyran-2-one Derivatives (14a, 14d, 14f, 14g)

Structural Variations :

- 14a: Benzylamino side chain; synthesized via nucleophilic addition.

- 14d: Ethanolamine-derived substituent; synthesized in ethanol with a 2-hour reaction time.

- 14f/g : Ethoxy or benzylmercapto groups introduced via alkylation/thiol addition.

Data Table: Key Properties of Analogs

Research Findings and Implications

- Synthetic Flexibility : Analog synthesis (e.g., 8b, 14f/g) highlights the benzopyran core’s adaptability to diverse substituents, suggesting routes for optimizing the target compound’s properties .

- Physicochemical Properties: Electron-withdrawing groups (e.g., Cl in 8c) increase melting points, while amino/hydroxy groups influence solubility and reactivity .

生物活性

Methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate is a synthetic organic compound belonging to the benzopyran class, which is recognized for its diverse biological activities. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 221.25 g/mol

- CAS Number : 1521896-32-1

The biological activity of methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate can be attributed to its structural characteristics, which allow it to interact with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : Similar to other coumarin derivatives, this compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It has shown potential in interacting with neurotransmitter receptors, particularly the serotonin 5-HT1A receptor, which is implicated in anxiety and depression treatment .

- Antioxidant Activity : The compound exhibits antioxidant properties that help in scavenging free radicals and inhibiting lipid peroxidation, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

Studies have indicated that methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate possesses significant anti-inflammatory properties. These effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and interfering with metabolic processes essential for microbial survival.

Neuropharmacological Effects

Research indicates that derivatives of benzopyran can exhibit anxiolytic effects. Specifically, methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate has been shown to enhance serotonin receptor activity, contributing to its potential use in treating anxiety disorders .

Pharmacokinetics

The pharmacokinetic profile of methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate suggests that it is well absorbed and widely distributed throughout the body. This characteristic enhances its therapeutic potential in various applications.

Case Studies and Research Findings

Q & A

Q. What established synthetic routes are available for methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate, and how is purity confirmed?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed condensation reactions. For example, refluxing intermediates like 4-aminobenzopyran derivatives with methyl acetates in ethanol under acidic conditions (e.g., H₂SO₄) yields the target compound . Key steps include:

- Reaction Optimization : Temperature (70–80°C) and solvent polarity (ethanol or methanol) influence yield .

- Purification : Column chromatography using silica gel and gradients of ethyl acetate/hexane.

- Purity Confirmation : ¹H/¹³C NMR for structural validation and HPLC (≥95% purity threshold) .

Q. Which spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, ester methyl at δ 3.6–3.8 ppm) and confirms the benzopyran scaffold .

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 264.1234) .

Q. What stability considerations are documented for this compound under laboratory storage?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzopyran core .

- Hygroscopicity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Enhance mixing and heat transfer, reducing side reactions (e.g., epimerization) .

- Statistical Design : Use response surface methodology (RSM) to model interactions between variables like catalyst loading and solvent ratio .

- Table 1 : Synthesis Parameters for Analogous Benzopyran Derivatives

| Parameter | Acid-Catalyzed | Continuous Flow |

|---|---|---|

| Solvent | Ethanol | Dichloromethane (DCM) |

| Temperature (°C) | 80 | 25 |

| Yield (%) | 65 | 78 |

| Purity Method | HPLC | LC-MS |

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes to assess first-pass metabolism .

- Bioavailability Studies : Isotopic labeling (e.g., ¹⁴C) tracks compound distribution in animal models .

- Receptor Binding Assays : Compare target affinity (e.g., IC₅₀) across cell lines and tissues to identify off-target effects .

Q. What computational strategies predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to benzopyran-recognizing receptors (e.g., G-protein-coupled receptors) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .

- QSAR Models : Corrogate substituent effects (e.g., amino group position) with activity data from analogues .

Q. What experimental designs are recommended for assessing environmental fate and ecotoxicity?

- Methodological Answer :

- OECD Guidelines : Follow Test No. 308 (simulated biodegradation in water-sediment systems) .

- Split-Plot Design : Test abiotic (pH, UV exposure) and biotic (microbial degradation) factors in parallel .

- Analytical Methods : LC-MS/MS quantifies degradation products; EC₅₀ values from algal growth inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。